

SHP099: A Technical Guide to its Impact on Cellular Proliferation and Apoptosis

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Compound of Interest

Compound Name: SHP099

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This in-depth technical guide explores the core mechanisms of **SHP099**, a potent and selective allosteric inhibitor of Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). It provides a comprehensive overview of its effects on cellular proliferation and apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanism of Action

SHP099 functions as an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). By binding to a tunnel at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, **SHP099** stabilizes SHP2 in an auto-inhibited conformation.^{[1][2][3]} This stabilization prevents SHP2 from becoming catalytically active, thereby blocking its ability to dephosphorylate target proteins.

The primary consequence of SHP2 inhibition by **SHP099** is the suppression of the RAS-ERK signaling pathway, a critical cascade for cell proliferation and survival.^{[1][2][3]} SHP2 normally dephosphorylates specific residues on signaling adaptors like Grb2-associated binder 1 (GAB1), which in turn promotes the activation of RAS and the downstream MAPK/ERK cascade. By inhibiting SHP2, **SHP099** effectively dampens this signal transmission, leading to reduced proliferation and, in many cases, induction of apoptosis in cancer cells.^[4]

Beyond the RAS-ERK pathway, **SHP099** has been shown to modulate other critical signaling networks, including the PI3K/AKT and STAT3 pathways, although these effects can be cell-type dependent.^[4] Recent evidence also suggests that some of the anti-tumor effects of **SHP099** may be attributed to off-target activities, such as the inhibition of autophagy.

Impact on Cellular Proliferation

SHP099 has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, particularly those with activating mutations in RTKs or dependencies on the RAS-ERK pathway.

Quantitative Data: Proliferation Inhibition

The half-maximal inhibitory concentration (IC₅₀) values of **SHP099** for cell proliferation vary depending on the cancer cell line and the specific mutation driving its growth. The following table summarizes representative IC₅₀ values from various studies.

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
MV4-11	Acute Myeloid Leukemia	0.32	^[1]
TF-1	Erythroleukemia	1.73	^[1]
4T1	Breast Cancer	32.4 - 119.3	^[1]
KYSE-520 (pERK1/2)	Esophageal Squamous Cell Carcinoma	~0.24	^[5]

Note: IC₅₀ values can vary between studies due to differences in experimental conditions such as cell density, assay duration, and culture medium.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

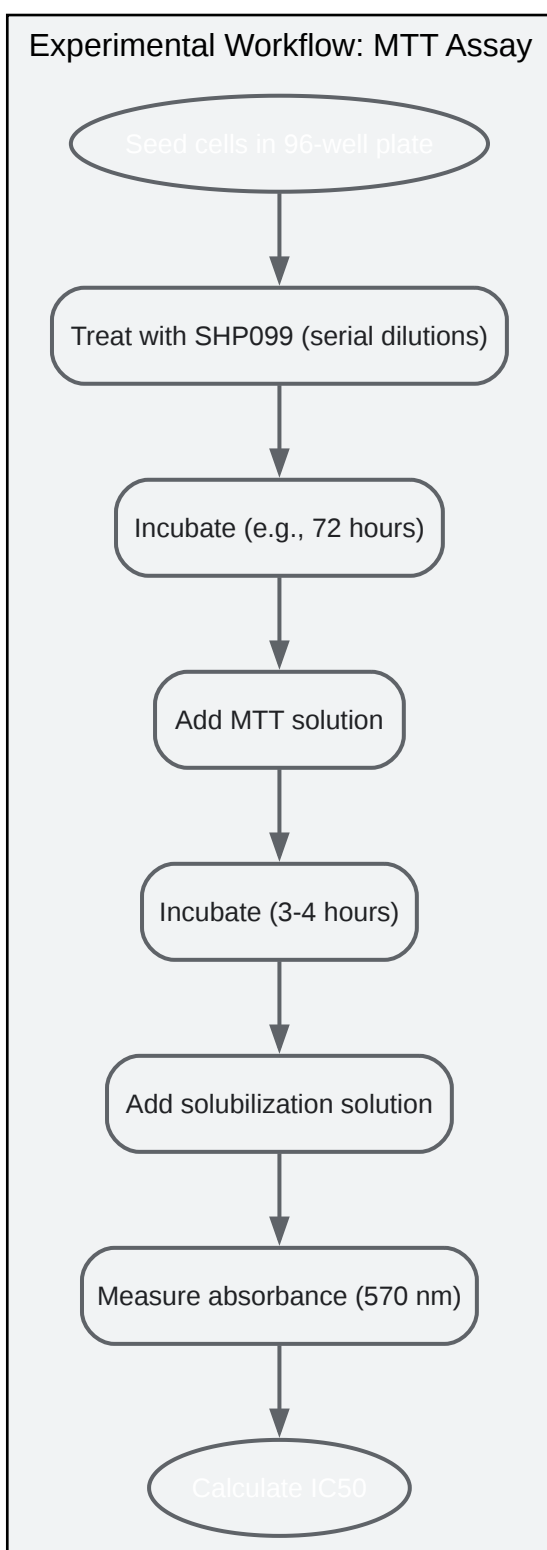
Materials:

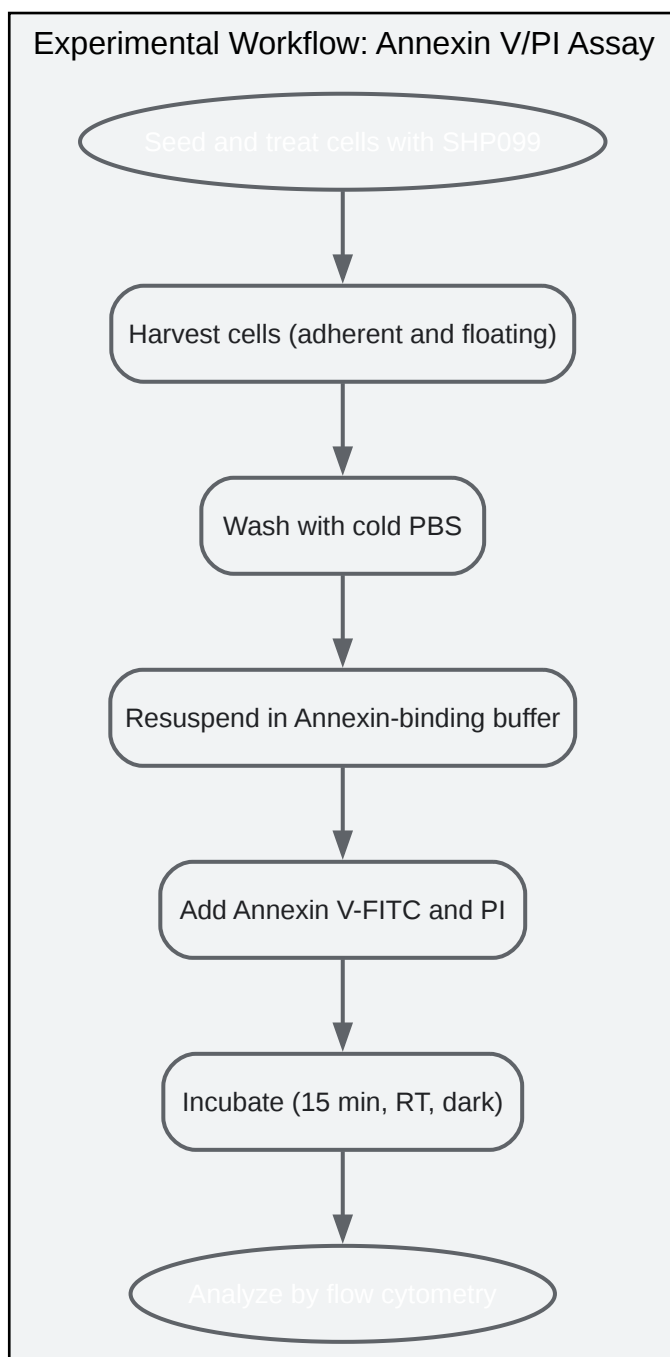
- Cancer cell lines of interest
- Complete culture medium
- **SHP099** (dissolved in DMSO)
- 96-well plates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

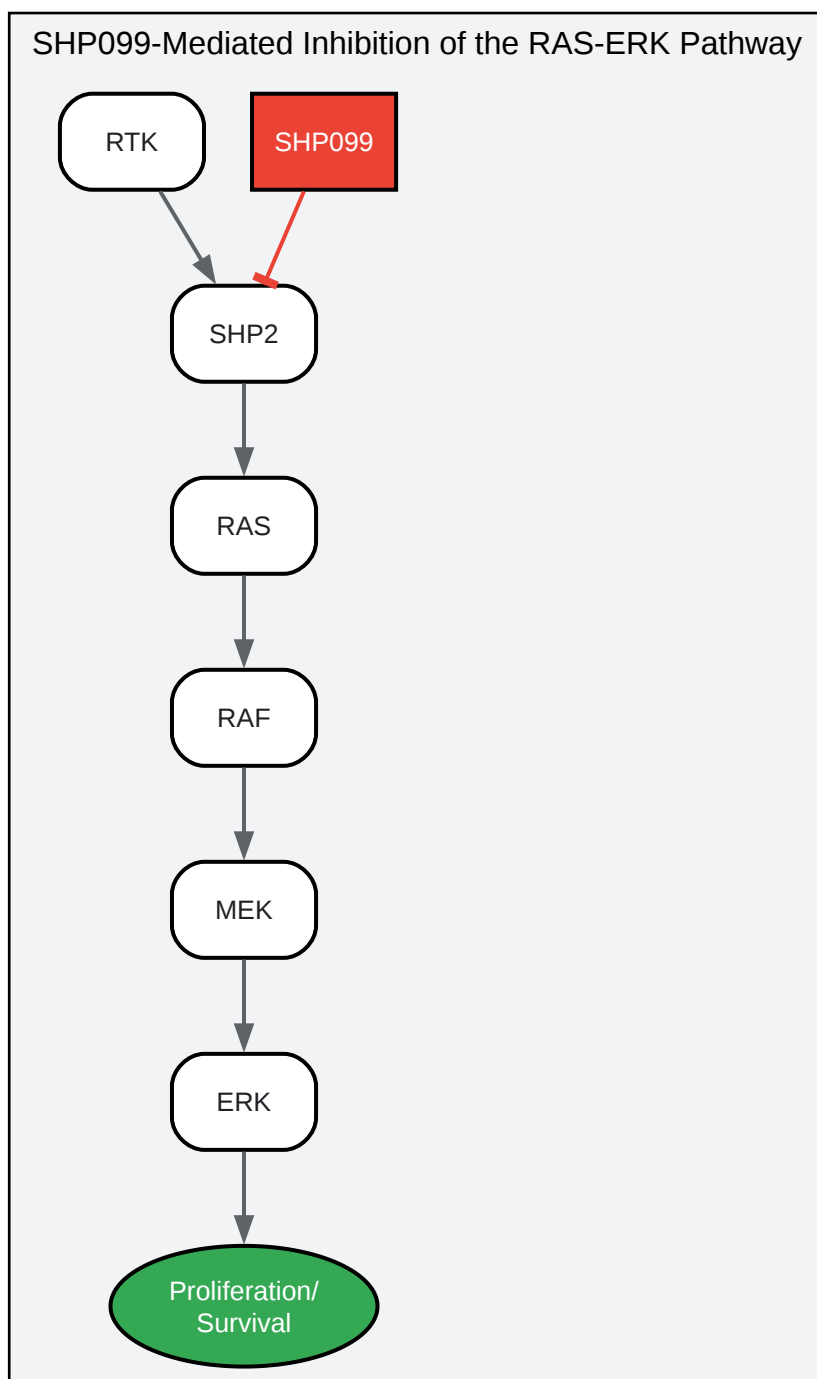
Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- **Drug Treatment:** The following day, treat the cells with a serial dilution of **SHP099**. Include a vehicle control (DMSO) and a no-cell control (media only).
- **Incubation:** Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- **MTT Addition:** After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.^[6]
- **Solubilization:** Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.^{[6][7][8]}
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.^{[6][9]}
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the **SHP099** concentration to determine the IC₅₀ value.

Experimental Workflow: MTT Assay







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